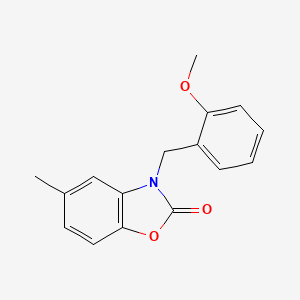

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

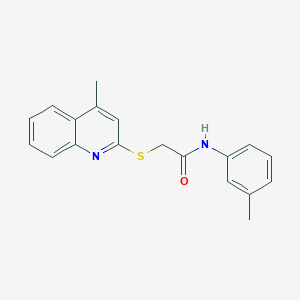

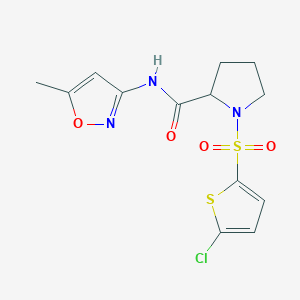

The molecular structure of this compound, as suggested by its name, likely involves a benzofuran core with a nitrobenzylidene group attached at the 2-position and a cyclopropanecarboxylate group attached at the 6-position. The exact structure would need to be confirmed by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The nitro group in the compound could potentially undergo reduction reactions to form an amine. The carboxylate group could participate in various reactions such as esterification or amidation. The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups (like the nitro group and carboxylate group) and the aromatic benzofuran ring would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthetic Methodologies and Catalytic Applications

- Diastereo- and Enantioselective Dearomative [3 + 2] Cycloaddition Reactions : A study developed an enantioselective dearomative [3 + 2] cycloaddition reaction of 2-nitrobenzofurans, which relates to the nitrobenzylidene and dihydrobenzofuran portions of the target compound. This methodology facilitates access to structurally diverse spirooxindoles containing a 2,3-dihydrobenzofuran motif, highlighting the compound's relevance in synthesizing complex molecules with potential biological activities (Jian‐Qiang Zhao et al., 2018).

Biological Activities

- Anticonvulsant Activities of Metal Complexes : Research on Zn(II) and Co(II) complexes with nitro-substituted aromatic compounds demonstrated unique bonding features and physical properties, leading to anticonvulsant activities. This suggests potential pharmacological applications of compounds with nitro-substituted aromatic structures (J. D'angelo et al., 2008).

- Anticancer Activity of Thiazole Framework : A study on (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acids revealed significant antibacterial and antifungal activities, with some compounds showing promising anticancer activity against human breast cancer cell lines. This highlights the potential of nitrobenzylidene-substituted compounds in developing new anticancer drugs (Dattatraya N. Pansare et al., 2017).

Material Science

- Catalytic Performance of Zinc(II) Complexes : The synthesis and characterization of new Zn(II) complexes involving nitro-substituted aromatic compounds were explored for their catalytic performance, particularly in selective oxidation reactions. This indicates the potential use of similar compounds in catalysis and material science applications (Gong Li et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO6/c21-18-15-7-6-14(25-19(22)12-4-5-12)10-16(15)26-17(18)9-11-2-1-3-13(8-11)20(23)24/h1-3,6-10,12H,4-5H2/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHSSKMTLAWHAX-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)

![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)

![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)

![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)